Carbamorph

Description

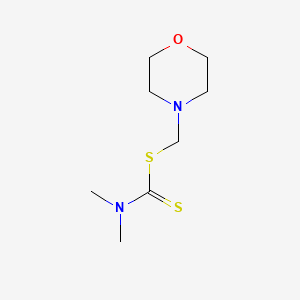

Structure

3D Structure

Properties

CAS No. |

31848-11-0 |

|---|---|

Molecular Formula |

C8H16N2OS2 |

Molecular Weight |

220.4 g/mol |

IUPAC Name |

morpholin-4-ylmethyl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C8H16N2OS2/c1-9(2)8(12)13-7-10-3-5-11-6-4-10/h3-7H2,1-2H3 |

InChI Key |

MPKTWNYCNKUVKZ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)SCN1CCOCC1 |

Canonical SMILES |

CN(C)C(=S)SCN1CCOCC1 |

Other CAS No. |

31848-11-0 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Carbamorph has been investigated for its potential use in drug formulations due to its favorable physicochemical properties. The following table summarizes key pharmaceutical applications:

Case Study: Mucoadhesive Drug Delivery Systems

A study highlighted the use of carbamorph in mucoadhesive formulations for delivering peptides. The formulation demonstrated prolonged retention time on mucosal surfaces, leading to enhanced absorption rates compared to conventional delivery methods. This was attributed to the interaction between carbamorph and mucus glycoproteins, which facilitated localized drug delivery.

Agricultural Applications

Carbamorph also exhibits potential in agricultural settings, particularly as a biopesticide and growth enhancer. The following table outlines its agricultural applications:

Case Study: Efficacy as a Biopesticide

In trials conducted on banana plants affected by Sigatoka disease, carbamorph demonstrated significant efficacy in controlling disease progression. The treated plants showed a marked increase in functional leaves and overall health compared to untreated controls, indicating its potential as an environmentally friendly alternative to synthetic fungicides.

Comparison with Similar Compounds

Carbamorph as a Pesticide

- Chemical Identity : Carbamorph (CAS: 31848-11-0) is classified as a carbamate pesticide, specifically a derivative of carbamodithioic acid. Its molecular formula is C₅H₁₀N₂OS₂, corresponding to the methyl ester of morpholinyl carbamodithioate .

- Historical Use : Listed by the World Health Organization (WHO) as an obsolete or discontinued pesticide, it was historically used for fungal and pest control in agriculture .

Carbamorph as a Conductive Composite Material

- Composition : In materials science, Carbamorph refers to a composite filament comprising polycaprolactone (PCL) and carbon black. This blend exhibits conductivity and is utilized in 3D printing for creating electronic sensors and flexible circuits .

Comparison with Similar Compounds

The comparative analysis is divided into two contexts based on Carbamorph’s dual applications:

Carbamorph (Pesticide) vs. Other Carbamate Pesticides

Carbamate pesticides inhibit acetylcholinesterase, disrupting nervous systems in pests. Key comparisons include:

Key Differences :

- Structural Variation: Carbamorph’s morpholinyl group distinguishes it from benzimidazole-based carbamates like benomyl .

- Toxicity Profile : Unlike carbofuran, Carbamorph has lower acute mammalian toxicity, contributing to its phased discontinuation .

Carbamorph (Conductive Composite) vs. Conductive Polymers/Composites

In 3D printing, Carbamorph competes with conductive polymers and carbon-based composites:

Key Differences :

- Mechanical Flexibility : Carbamorph’s PCL matrix offers superior flexibility compared to rigid PANI or graphene-PLA .

- Cost-Effectiveness : Carbon black is cheaper than graphene, making Carbamorph a low-cost alternative for prototyping .

Research Findings and Critical Analysis

- Pesticide Context : Carbamorph’s decline aligns with regulatory shifts toward less persistent agrochemicals. Its morpholinyl structure provided moderate efficacy but lacked selectivity compared to modern alternatives like propamocarb .

- Material Science Context : Carbamorph’s conductivity (~10⁻³ S/cm) is sufficient for basic sensors but lags behind advanced composites like graphene-PLA. Ongoing research aims to enhance its stability by modifying the PCL-carbon black ratio .

Q & A

Q. What established protocols exist for synthesizing Carbamorph, and how can researchers validate its structural integrity?

To synthesize Carbamorph, follow documented 3D printing protocols using conductive filament formulations under controlled temperature (180–220°C) and layer-resolution parameters (50–100 µm). Validate structural integrity via spectroscopic techniques (e.g., FTIR for functional groups) and cross-reference with crystallography data from primary literature . For reproducibility, include raw material purity, printer calibration logs, and environmental conditions in metadata .

Q. What characterization methods are most effective for evaluating Carbamorph’s electrical and mechanical properties?

Use four-point probe resistivity measurements for conductivity and nanoindentation for mechanical stiffness. Pair with SEM/TEM to analyze layer adhesion and porosity . For comparative studies, standardize testing conditions (e.g., humidity, voltage ranges) and report deviations from established methods in supplementary materials .

Advanced Research Questions

Q. How should researchers design experiments to optimize 3D printing parameters for Carbamorph’s application-specific performance?

Adopt a factorial design of experiments (DOE) to isolate variables like nozzle temperature, print speed, and infill density. Use response surface methodology (RSM) to model interactions between parameters and outcomes (e.g., conductivity vs. durability). Validate models with ANOVA and report confidence intervals for predictive accuracy .

Q. What methodologies address contradictions in reported material properties of Carbamorph across studies?

Conduct comparative synthesis trials using conflicting protocols (e.g., solvent-based vs. melt-processing). Perform sensitivity analyses to identify critical variables (e.g., cooling rates, filament aging). Use multivariate regression to quantify parameter contributions to observed discrepancies . Publish negative results and raw datasets to support meta-analyses .

Q. How can researchers ensure reproducibility of Carbamorph-based experiments across different labs?

Document all procedural details, including filament batch numbers, printer firmware versions, and post-processing steps (e.g., annealing duration). Share step-by-step videos or 3D printer G-code files as supplementary materials. Collaborate via interlaboratory studies to identify systematic errors and refine protocols .

Q. What strategies are recommended for integrating Carbamorph with existing electronic components in hybrid systems?

Develop compatibility matrices testing interfacial adhesion (via peel tests) and electrical contact resistance under mechanical stress. Use finite element analysis (FEA) to simulate thermal expansion mismatches. Iteratively prototype with embedded sensors to monitor real-time performance .

Methodological Guidance for Data Management

- Data Contradiction Analysis : Apply triangulation by combining quantitative metrics (e.g., conductivity) with qualitative observations (e.g., layer delamination patterns). Use tools like NVivo for thematic coding of experimental logs .

- Literature Contextualization : Map findings against prior studies using citation matrices. Highlight gaps via systematic reviews aligned with PRISMA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.